molecular formula C21H36N2O7Si2 B13661650 1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione

1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione

Cat. No.: B13661650
M. Wt: 484.7 g/mol
InChI Key: TWLMWUCVJNOKKT-UHFFFAOYSA-N
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Description

1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes multiple isopropyl groups and a fused furotrioxadisilocin ring system

Preparation Methods

The synthesis of 1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione involves multiple steps, including the formation of the furotrioxadisilocin ring system and the subsequent attachment of the pyrimidine-2,4-dione moiety. The synthetic routes typically involve the use of organosilicon reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

    Pyrimidine derivatives: These compounds are widely studied for their therapeutic potential and are used in various medicinal applications.

    Organosilicon compounds: These compounds have unique properties due to the presence of silicon atoms and are used in various industrial and research applications.

The uniqueness of this compound lies in its complex structure and the combination of functional groups, which contribute to its diverse applications and potential biological activities.

Properties

Molecular Formula

C21H36N2O7Si2

Molecular Weight

484.7 g/mol

IUPAC Name

1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H36N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,19-20H,11H2,1-8H3,(H,22,24,26)

InChI Key

TWLMWUCVJNOKKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1(OCC2C(C(=O)C(O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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